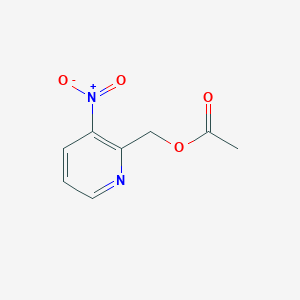

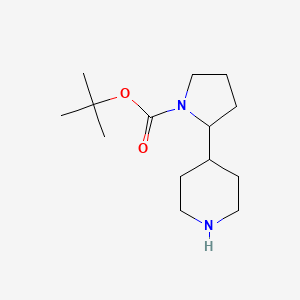

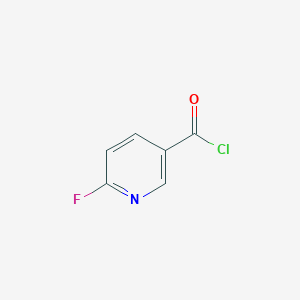

![molecular formula C8H10N2 B1316710 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine CAS No. 78183-15-0](/img/structure/B1316710.png)

6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

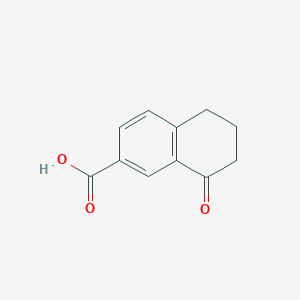

“6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are structurally similar to 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine, has been achieved through a manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . The reaction uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O, yielding high yield and excellent chemoselectivity .

Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” can be represented by the formula C11H16N2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .

Physical And Chemical Properties Analysis

The molecular weight of “6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine” is 119.16 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Pharmaceutical Applications

6,7-Dihydro-5H-cyclopenta[b] pyridine is extensively used in the synthesis of various chemical compounds, including pharmaceuticals, bactericides, antimicrobials, and plant protection agents. Its applications extend to the manufacturing of synthetic resins, antioxidants, and plastics. Notably, it serves as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic. Various synthesis methods, such as the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, are employed, with the acrolein route showing a high yield of 87.4%, indicating its promising future development prospects (Fu Chun, 2007).

Synthetic Pathways and Chemical Structures

Research has demonstrated multiple synthetic pathways and structural analyses of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine derivatives. One study detailed the intramolecular inverse electron-demand [4+2] cycloadditions of ynamidyl-tethered pyrimidines, yielding three representative compounds. The study emphasized the solvent’s role in reaction yield and confirmed the significance of steric bulk at specific positions of the cycloaddition precursor (Morgan Donnard et al., 2017). Another study focused on the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine, providing insights into the synthesis process involving acetylation, cyclization, chlorination, bromination, and catalytic hydrogenated dehalogenation, achieving an overall yield of about 61% (Zhao Xin-qi, 2007).

Multicomponent Synthesis and Structural Analysis

Multicomponent condensation techniques have been utilized to form 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. A study detailed the synthesis process involving malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents, with the resulting heterocycles' structures being examined through X-ray structural analysis (I. V. Dyachenko et al., 2020).

Biological Activities and Advanced Synthesis Techniques

6,7-Dihydro-5H-cyclopenta pyridine also exhibits various biological activities, including antiulcer and anticancer properties. Different synthesis styles have been reviewed, focusing on the importance of pyridine derivatives and 1,5-dicarbonyl compounds as raw materials (Chen Li-gong, 2004). Additionally, studies have been conducted on the synthesis of 6,7-Dihydro-5H-cyclopentano[b]pyridine, highlighting optimal processing parameters and achieving product yields over 60% with high purity (Zhong Wei-hui, 2007).

Propiedades

IUPAC Name |

6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUBGYFVJPTEIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20568016 |

Source

|

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine | |

CAS RN |

78183-15-0 |

Source

|

| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

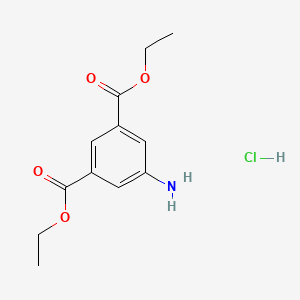

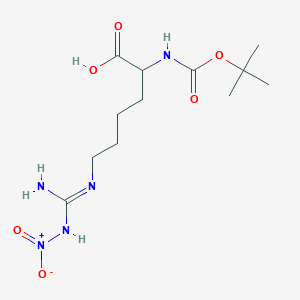

![Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316650.png)